![molecular formula C11H5Cl3N4 B1451889 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-47-2](/img/structure/B1451889.png)
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine”, often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . NMR and IR, as well as studies of mass spectrum, were employed to synthesize and characterize the compound .
Chemical Reactions Analysis
The synthesis of “6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” involves a two-step synthesis process . The reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .
Scientific Research Applications
Antibacterial Activity
The incorporation of 1,2,4-triazole and its hybrids demonstrates significant antibacterial activity against various strains, including drug-resistant forms. Such compounds, including those with a 1,2,4-triazole core, are explored for their potential in addressing antibiotic resistance issues, specifically against Staphylococcus aureus (Li & Zhang, 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have shown great promise in various applications, such as in the formation of metal complexes, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, highlighting their versatility and biological importance (Li et al., 2019).
Novel Triazole Derivatives in Therapeutic Applications
1,2,4-triazole derivatives are recognized for their wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These compounds offer new directions for the synthesis of biologically active substances, showcasing the potential for scientific research in developing novel therapeutic agents (Ohloblina, 2022).
Patent Review on Triazole Derivatives
The review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 underscores the ongoing interest and significant research efforts into developing new triazole compounds with therapeutic properties, highlighting the chemical diversity and biological activities of these compounds (Ferreira et al., 2013).
Biological Significance of Pyrimidine Optical Sensors
Pyrimidine derivatives, akin to those in triazole compounds, serve as crucial materials for optical sensors, demonstrating the interplay between organic chemistry and biological applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, in addition to their biological and medicinal relevance (Jindal & Kaur, 2021).
properties
IUPAC Name |
6-chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3N4/c12-7-3-6(4-8(13)5-7)11-16-15-10-2-1-9(14)17-18(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNZOJFBLQEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








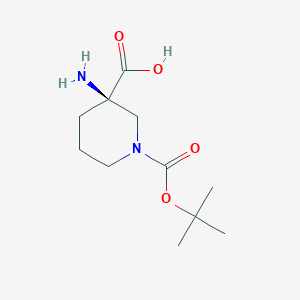
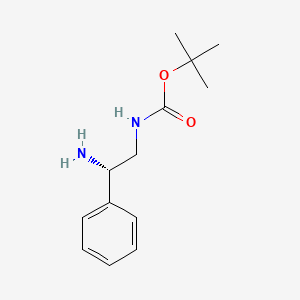
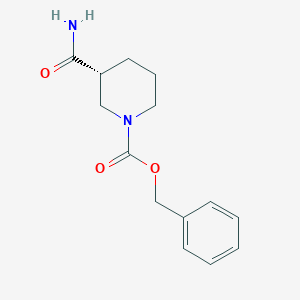

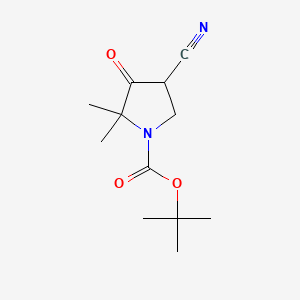
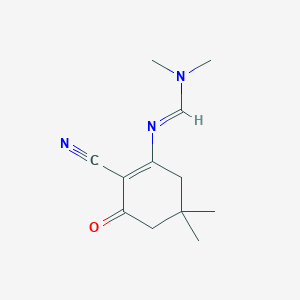
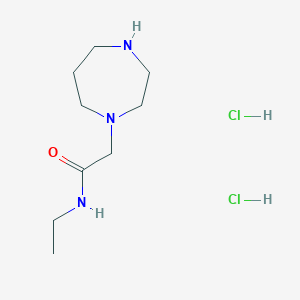
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)